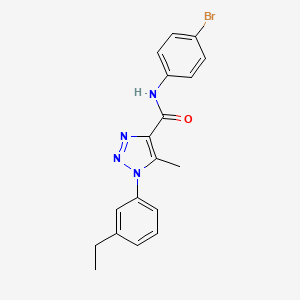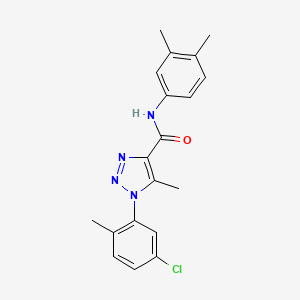
N-(4-bromophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, or 4-BEP-5-MTCA, is a heterocyclic compound with a wide range of applications in scientific research. 4-BEP-5-MTCA has been studied for its potential use in drug design, as well as its ability to interact with other molecules in biochemical and physiological processes.
Applications De Recherche Scientifique
4-BEP-5-MTCA has been studied for its potential use in drug design. In particular, its ability to interact with other molecules in biochemical and physiological processes has been explored. 4-BEP-5-MTCA has been shown to bind to proteins, such as G-protein-coupled receptors and enzymes, and to modulate their activity. Additionally, 4-BEP-5-MTCA has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Mécanisme D'action
4-BEP-5-MTCA has been shown to interact with proteins and other molecules in biochemical and physiological processes. It has been proposed that 4-BEP-5-MTCA binds to proteins, such as G-protein-coupled receptors and enzymes, and modulates their activity. Additionally, 4-BEP-5-MTCA has been shown to interact with DNA and RNA, and to modulate the expression of genes.
Biochemical and Physiological Effects
4-BEP-5-MTCA has been studied for its potential use in drug design, as well as its ability to interact with other molecules in biochemical and physiological processes. Its ability to interact with proteins, such as G-protein-coupled receptors and enzymes, has been explored. Additionally, 4-BEP-5-MTCA has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
4-BEP-5-MTCA has several advantages for use in lab experiments. It is relatively easy to synthesize and can be isolated using column chromatography. Additionally, it has a wide range of applications in scientific research. However, there are also some limitations to its use in lab experiments. 4-BEP-5-MTCA is a relatively new compound and its exact mechanism of action is still being studied. Additionally, it has not been extensively tested in vivo, so its effects on humans are not yet known.
Orientations Futures
There are several potential future directions for 4-BEP-5-MTCA. First, further research should be conducted to better understand its mechanism of action. Second, additional studies should be conducted to evaluate its potential use in cancer therapy. Third, further studies should be conducted to evaluate its potential use in drug design. Fourth, additional studies should be conducted to evaluate its potential use as an anti-inflammatory agent. Fifth, further studies should be conducted to evaluate its potential use as an anti-bacterial agent. Sixth, additional studies should be conducted to evaluate its potential use as an anti-viral agent. Finally, further studies should be conducted to evaluate its potential use as an antioxidant.
Méthodes De Synthèse
4-BEP-5-MTCA can be synthesized in a three-step process. First, 4-bromophenyl-1-methyl-1H-1,2,3-triazole-4-carboxamide is reacted with 3-ethylphenyl bromide in the presence of a base, such as potassium carbonate, to form the desired compound. Second, the reaction mixture is heated to reflux and stirred for 24 hours. Third, the reaction mixture is cooled and the product is isolated using column chromatography.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-1-(3-ethylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O/c1-3-13-5-4-6-16(11-13)23-12(2)17(21-22-23)18(24)20-15-9-7-14(19)8-10-15/h4-11H,3H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSLABCXGGKEHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-fluoro-2-[3-(propan-2-yloxy)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517912.png)
![7-methyl-2-[3-(propan-2-yloxy)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517919.png)
![2-[4-(dimethylamino)phenyl]-7-fluoro-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517921.png)
![9-ethoxy-2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517930.png)
![2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517936.png)
![7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517939.png)
![7-bromo-2-(2,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517947.png)



![N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide](/img/structure/B6518013.png)
![N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518019.png)
![5-bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide](/img/structure/B6518024.png)
![3-cyclohexyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide](/img/structure/B6518028.png)